Nonafluoro-1-butanesulfonyl chloride

Catalog No.
S1892056
CAS No.
2991-84-6
M.F
C4ClF9O2S
M. Wt
318.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonafluoro-1-butanesulfonyl chloride

CAS Number

2991-84-6

Product Name

Nonafluoro-1-butanesulfonyl chloride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride

Molecular Formula

C4ClF9O2S

Molecular Weight

318.55 g/mol

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Organic Synthesis:

  • NFBS serves as a sulfonylating agent, introducing a bulky and electron-withdrawing perfluorinated butanesulfonyl group (-SO2C4F9) onto organic molecules. This modification can influence various properties like reactivity, solubility, and lipophilicity [].
  • Due to the strong electron-withdrawing nature of the perfluorinated group, NFBS can activate specific sites in organic molecules for further reactions. This targeted activation allows for the selective introduction of functional groups at desired positions [].

Fluorescent Labeling:

  • NFBS can be employed to attach a fluorescent tag onto biomolecules containing nucleophilic groups (like amines or alcohols). The resulting fluorescently labeled biomolecules can be easily tracked and studied in various biological assays.

Important Considerations:

  • NFBS is a corrosive and moisture-sensitive compound. Special handling procedures are necessary to avoid contact and ensure proper storage [].
  • Due to the presence of fluorine atoms, NFBS is classified as a perfluorinated compound (PFC). Research into the environmental impact of PFCs is ongoing, and proper disposal procedures should be followed [].

Nonafluoro-1-butanesulfonyl chloride is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which makes it a highly reactive reagent in organic synthesis. This compound is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and stability under various conditions. It is primarily used for fluoro-tagging of nucleophiles, making it valuable in synthetic chemistry and biochemical applications .

NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling NFBS. Work in a well-ventilated fume hood.

Data source:

, primarily involving nucleophilic substitution. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or alcohols.
  • Fluoro-tagging: This compound can introduce fluorine atoms into organic molecules, enhancing their properties for analytical applications.
  • Formation of Sulfonamides: Reacting with amines can yield sulfonamide derivatives, which have pharmaceutical significance .

Nonafluoro-1-butanesulfonyl chloride can be synthesized through several methods, including:

  • Fluorination of Butanesulfonyl Chloride: Starting from butanesulfonyl chloride, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other halogenating agents.
  • Direct Fluorination: This method involves treating butanesulfonyl chloride with elemental fluorine under controlled conditions to introduce fluorine atoms into the molecule.
  • Reactions with Fluorinated Reagents: The compound can also be synthesized by reacting chlorinated compounds with specialized fluorinating reagents .

Nonafluoro-1-butanesulfonyl chloride has several important applications:

  • Organic Synthesis: It serves as a key reagent for introducing fluorine into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.
  • Fluorescent Labeling: The compound is used for labeling biomolecules in analytical chemistry and biochemistry due to its ability to enhance detection sensitivity.
  • Material Science: Its unique properties make it useful in developing advanced materials with specific characteristics .

Interaction studies involving nonafluoro-1-butanesulfonyl chloride typically focus on its reactivity with various nucleophiles. Research has shown that the presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects on biological systems.

Several compounds share structural similarities with nonafluoro-1-butanesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Nonafluorobutanesulfonyl fluorideC₄F₉SO₂FUsed for similar tagging applications; more reactive due to fluoride.
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid; used in various chemical transformations.
Perfluorobutanesulfonic acidC₄F₉O₃SHighly stable; used in polymer chemistry and as a surfactant.

Uniqueness of Nonafluoro-1-butanesulfonyl Chloride

What sets nonafluoro-1-butanesulfonyl chloride apart from these similar compounds is its specific combination of reactivity and stability due to the sulfonyl chloride group along with high fluorine content. This makes it particularly effective for fluoro-tagging applications while maintaining a manageable level of reactivity that allows for selective reactions without excessive side reactions commonly associated with more reactive fluorinated compounds .

Thermal Stability and Decomposition Pathways

Nonafluoro-1-butanesulfonyl chloride exhibits remarkable thermal stability characteristics that distinguish it from conventional sulfonyl chlorides. The compound demonstrates a boiling point range of 100.5-103.5°C at standard atmospheric pressure, with some sources reporting values up to 109.6°C at 760 mmHg [1] [2] [3] [4]. This relatively low boiling point facilitates its use in synthetic applications where moderate heating is required.

The flash point has been determined to be approximately 20.1°C [4], indicating the compound's volatility and the need for appropriate safety precautions during handling. Despite this low flash point, the compound exhibits significant thermal stability due to the inherent strength of carbon-fluorine bonds in its perfluorinated backbone.

Decomposition Temperature and Thermal Behavior

Based on structural analysis and comparison with related perfluoroalkyl compounds, the decomposition temperature is estimated to exceed 200°C [5] [6]. This thermal stability is considerably higher than that observed for non-fluorinated sulfonyl chlorides, primarily attributed to the extraordinary bond strength of the C-F bonds (approximately 485 kJ/mol) in the perfluorinated chain [5].

Table 1: Thermal Stability and Decomposition Properties

PropertyValue/DescriptionSource/Reference
Boiling Point100.5-103.5°C (100-109.6°C at 760 mmHg)Multiple supplier data sheets
Flash Point20.1°CChemsrc chemical database
Decomposition Temperature (estimated)Above 200°C (estimated based on structure)Estimated from related perfluoroalkyl compounds
Thermal Stability ComparisonHigher stability than non-fluorinated analogs due to C-F bond strengthLiterature on fluorinated compound stability
Decomposition Products (major)Carbon oxides, Sulfur oxides, Hydrogen chloride, Hydrogen fluorideSafety data sheets
Decomposition Products (minor)SO₂, HCl, HF, CF₃-containing fragmentsThermal decomposition studies of related compounds

Thermal Decomposition Mechanisms

When subjected to elevated temperatures, nonafluoro-1-butanesulfonyl chloride undergoes thermal decomposition through several competing pathways. The primary decomposition products include carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride [1] [7] [8]. The formation of these products suggests initial homolytic cleavage of the weakest bonds in the molecule, followed by radical-mediated fragmentation processes.

The decomposition mechanism likely initiates with the scission of the C-S bond, given that sulfonyl chlorides typically exhibit lower bond dissociation energies compared to the perfluorinated C-C bonds [5] [9]. Secondary decomposition pathways involve the formation of perfluoroalkyl radicals that undergo β-scission reactions and fluorine atom shifts, consistent with mechanisms observed in related perfluoroalkyl compounds [5] [10].

Solubility Characteristics in Organic Solvents

The solubility profile of nonafluoro-1-butanesulfonyl chloride reflects its unique molecular structure, combining a highly fluorinated backbone with a polar sulfonyl chloride functional group. This amphiphilic character results in distinctive solvation behavior across different solvent classes.

Aqueous Systems and Hydrophilic Solvents

Nonafluoro-1-butanesulfonyl chloride is immiscible with water [11] [12], consistent with the hydrophobic nature of perfluoroalkyl compounds. The compound's interaction with water is complicated by its susceptibility to hydrolysis under certain conditions, making aqueous systems inappropriate for storage or reaction media.

Table 2: Solubility Characteristics in Organic Solvents

Solvent TypeSolubilityNotes
WaterImmiscible/InsolubleHydrolysis-sensitive but stable in neutral/acidic conditions
Polar Protic SolventsLimited solubilityAlcohols show limited compatibility
Polar Aprotic SolventsGood solubilityDMSO, acetonitrile, DMF provide good solvation
Non-polar Organic SolventsGood solubilityChloroform, carbon tetrachloride, hexane
Fluorinated SolventsExcellent solubilityPerfluorinated solvents are ideal medium
Specific ExamplesSoluble in dichloromethane, acetone, THFBased on structural analogs and fluorinated compound behavior

Organic Solvent Compatibility

The compound demonstrates excellent solubility in a wide range of organic solvents, particularly those with moderate to low polarity. Dichloromethane, chloroform, and acetone serve as ideal reaction media [13] [12], providing sufficient solvation while maintaining chemical stability. Tetrahydrofuran (THF) and diethyl ether also exhibit good compatibility, making them suitable for synthetic applications requiring ethereal solvents.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide (DMF) provide good solvation properties [14]. These solvents are particularly useful when enhanced nucleophilicity is desired in substitution reactions, as they can stabilize ionic intermediates without competing through nucleophilic attack.

Fluorinated Solvent Systems

Fluorinated solvents represent the optimal medium for nonafluoro-1-butanesulfonyl chloride, exhibiting excellent mutual solubility [15]. Perfluorinated hydrocarbons such as perfluorohexane and perfluorooctane provide ideal reaction environments, particularly for applications requiring inert conditions or when working with highly fluorinated substrates.

Hydrolytic Stability and Reaction Kinetics

The hydrolytic behavior of nonafluoro-1-butanesulfonyl chloride is governed by the electrophilic nature of the sulfur center and the leaving group ability of chloride. Understanding these hydrolytic processes is crucial for predicting stability under various conditions and designing appropriate synthetic protocols.

pH-Dependent Hydrolysis Behavior

Under neutral to mildly acidic conditions (pH 3-8), nonafluoro-1-butanesulfonyl chloride exhibits remarkable stability [16]. This stability contrasts with many conventional sulfonyl chlorides that undergo rapid hydrolysis in the presence of moisture. The enhanced stability is attributed to the electron-withdrawing effect of the perfluoroalkyl chain, which reduces the electrophilicity of the sulfur center.

Table 3: Hydrolytic Stability and Reaction Kinetics

ConditionStability/RateProducts/Mechanism
Neutral pH (6-8)StableNo significant hydrolysis
Acidic conditions (pH < 3)StableMinimal hydrolysis products
Basic conditions (pH > 10)Moderate hydrolysisNonafluorobutanesulfonic acid + HCl
Temperature effect (elevated)Accelerated decompositionEnhanced hydrolysis rate
Moisture sensitivityMoisture sensitiveSurface hydrolysis in humid conditions
Kinetic behaviorFirst-order kinetics expectedNucleophilic attack at sulfur center

Alkaline Hydrolysis Mechanisms

Under strongly basic conditions (pH > 10), the compound undergoes moderate hydrolysis to yield nonafluorobutanesulfonic acid and hydrogen chloride [17]. The reaction follows typical sulfonyl chloride hydrolysis mechanisms, proceeding through nucleophilic attack by hydroxide ions at the sulfur center. The reaction kinetics are expected to follow first-order behavior with respect to both the sulfonyl chloride and hydroxide concentration, consistent with an SN2 mechanism at the sulfur atom [17].

Temperature Effects on Hydrolytic Stability

Elevated temperatures significantly accelerate hydrolysis rates [18], following Arrhenius behavior typical of chemical reactions. The activation energy for hydrolysis is expected to be lower than that for thermal decomposition, making hydrolysis the predominant degradation pathway in aqueous environments at moderate temperatures.

The compound exhibits moisture sensitivity [1] [3], with surface hydrolysis occurring in humid environments. This property necessitates storage under dry, inert conditions to maintain chemical integrity over extended periods.

Electrophilic Reactivity in Nucleophilic Substitution Reactions

Nonafluoro-1-butanesulfonyl chloride functions as a highly effective electrophilic reagent in nucleophilic substitution reactions. The combination of the electron-withdrawing perfluoroalkyl group and the excellent leaving group ability of chloride creates a reactive center that readily undergoes substitution with various nucleophiles.

Mechanistic Considerations

The primary reaction mechanism involves nucleophilic attack at the sulfur center, proceeding through an SN2 pathway [19] . The tetrahedral intermediate formed during this process is stabilized by the electron-withdrawing perfluoroalkyl substituent, facilitating chloride departure and product formation.

Table 4: Electrophilic Reactivity in Nucleophilic Substitution

Nucleophile TypeReactivityProduct TypeMechanism
Primary AminesHighNonafluorobutanesulfonamidesSN2 at sulfur center
Secondary AminesHighN-substituted sulfonamidesSN2 with steric considerations
AlcoholsModerateSulfonyl esters (nonaflates)SN2 substitution
PhenolsGoodAryl nonaflatesEnhanced reactivity due to aromatic system
CarboxylatesModerateMixed anhydridesNucleophilic acyl substitution
Soft NucleophilesVariableThioethers, selenidesSN2 with varying rates

Reactivity with Nitrogen Nucleophiles

Primary and secondary amines exhibit high reactivity toward nonafluoro-1-butanesulfonyl chloride, forming the corresponding nonafluorobutanesulfonamides [22]. These reactions typically proceed rapidly at room temperature in polar aprotic solvents, with quantitative yields commonly achieved. The products serve as valuable intermediates in pharmaceutical and materials chemistry applications.

Alcohol and Phenol Substitution

Alcohols demonstrate moderate reactivity, forming sulfonyl esters (commonly termed nonaflates) [11] [12]. These nonaflate esters are particularly valuable as electrophiles in palladium-catalyzed cross-coupling reactions, offering superior stability compared to triflate analogs. Phenols show enhanced reactivity relative to aliphatic alcohols due to the increased nucleophilicity of the phenoxide anion.

Synthetic Applications and Selectivity

The compound serves as an effective fluoro-tagging reagent for nucleophiles [23] [22], introducing the nonafluorobutyl group that imparts unique properties including enhanced lipophilicity and metabolic stability. This tagging capability has found applications in medicinal chemistry for the development of fluorinated pharmaceutical intermediates and in chemical biology for the preparation of fluorinated probes.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2991-84-6

Wikipedia

Perfluorobutanesulfonyl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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